molecular formula C11H9BrN2O2 B6273831 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 99851-81-7

3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6273831
CAS No.: 99851-81-7
M. Wt: 281.1
InChI Key:
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Description

The compound “3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The “3-bromo-2-oxopropyl” group suggests the presence of a bromine atom and a carbonyl group in the propyl chain attached to the quinazolinone core.


Molecular Structure Analysis

The molecular structure of this compound would likely show the bicyclic quinazolinone core, with the bromo-oxopropyl group attached at the 3-position of the quinazolinone ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo-oxopropyl group) would influence its properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Quinazolinones have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one involves the condensation of 3-bromo-2-oxopropylamine with anthranilic acid followed by cyclization to form the quinazolinone ring.", "Starting Materials": [ "3-bromo-2-oxopropylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-oxopropylamine (1.0 equiv) and anthranilic acid (1.1 equiv) in acetic anhydride and heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the excess acetic anhydride.", "Step 3: Dilute the mixture with ethanol and filter the precipitated solid.", "Step 4: Wash the solid with ethanol and dry it under vacuum to obtain the intermediate 3-(3-bromo-2-oxopropyl)anthranilic acid.", "Step 5: Dissolve the intermediate in ethanol and add sodium ethoxide to initiate cyclization.", "Step 6: Heat the mixture to reflux for 6 hours and then cool it to room temperature.", "Step 7: Acidify the mixture with hydrochloric acid and filter the precipitated solid.", "Step 8: Wash the solid with water and dry it under vacuum to obtain the final product 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one." ] }

CAS No.

99851-81-7

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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